molecular formula C20H22Cl2FNO2 B14620988 1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol CAS No. 57382-00-0

1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol

Cat. No.: B14620988
CAS No.: 57382-00-0
M. Wt: 398.3 g/mol
InChI Key: CWYJSIGSHPBVTC-UHFFFAOYSA-N
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Description

1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring substituted with chlorophenyl and fluorophenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol typically involves multiple steps, including the formation of the piperidine ring and subsequent substitution reactions. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl and fluorophenoxy groups can be done using nucleophilic substitution reactions with suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-fluorophenyl)piperidin-4-ol
  • 1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-bromophenyl)piperidin-4-ol

Uniqueness

1-[3-(2-Chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

CAS No.

57382-00-0

Molecular Formula

C20H22Cl2FNO2

Molecular Weight

398.3 g/mol

IUPAC Name

1-[3-(2-chloro-4-fluorophenoxy)propyl]-4-(4-chlorophenyl)piperidin-4-ol

InChI

InChI=1S/C20H22Cl2FNO2/c21-16-4-2-15(3-5-16)20(25)8-11-24(12-9-20)10-1-13-26-19-7-6-17(23)14-18(19)22/h2-7,14,25H,1,8-13H2

InChI Key

CWYJSIGSHPBVTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCOC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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